molecular formula C10H12N2O B13454328 N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine

Katalognummer: B13454328
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: ARDCYRLDGVARAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that contains an oxazoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction, can be used to synthesize oxazoline derivatives . This reaction typically involves the use of aldehydes and hippuric acid in the presence of dry acetic anhydride and acetate anion as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the oxazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized oxazoles, reduced derivatives, and substituted oxazoline compounds

Wissenschaftliche Forschungsanwendungen

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine include other oxazoline derivatives and heterocyclic compounds with similar structures, such as imidazoles and pyrazoles .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

N-methyl-5-phenyl-1,2-oxazolidin-3-imine

InChI

InChI=1S/C10H12N2O/c1-11-10-7-9(13-12-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)

InChI-Schlüssel

ARDCYRLDGVARAH-UHFFFAOYSA-N

Kanonische SMILES

CN=C1CC(ON1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.